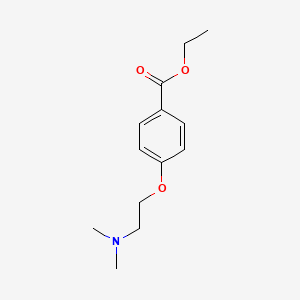

4-(2-(二甲氨基)乙氧基)苯甲酸乙酯

概述

描述

Ethyl 4-(dimethylamino)benzoate, also known as Et-PABA, is a hydrophilic polymer that can be used as a derivative of 4-aminobenzoate . It is primarily used as a photo-initiator with strong estrogenic activity and finds application as an ultraviolet filter in sunscreens . The compound has a linear formula of (CH3)2NC6H4CO2C2H5 and a molecular weight of 193.24 .

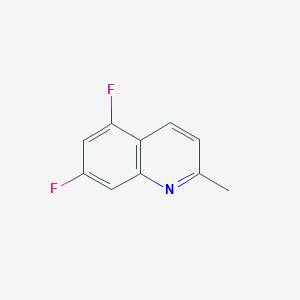

Molecular Structure Analysis

The molecular structure of Ethyl 4-(dimethylamino)benzoate is represented by the linear formula (CH3)2NC6H4CO2C2H5 . This indicates that the compound contains a benzene ring (C6H4) with a dimethylamino group ((CH3)2N) and an ethyl ester group (CO2C2H5) attached to it .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-(dimethylamino)ethoxy)benzoate are not available, it’s known that similar compounds participate in various organic reactions. For instance, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical and Chemical Properties Analysis

Ethyl 4-(dimethylamino)benzoate is a white crystalline powder . It has a melting point of 63-66 °C . The compound is also characterized by a refractive index of n20/D 1.542 .科学研究应用

牙科粘合剂中的聚合

4-(二甲氨基)苯甲酸乙酯(也称为 4E)因其在引发水性酸性牙科粘合剂体系自发聚合中的作用而受到研究。Bai 等人 (2013) 的一项研究探讨了用双[2-(甲基丙烯酰氧基)乙基]磷酸酯 (2MP) 和甲基丙烯酸 2-羟乙酯 (HEMA) 配制的粘合剂,由羟基磷灰石 (HAP) 等各种碱激活。这项研究突出了 4E 在牙科粘合剂应用中的潜力,因为它在最佳 pH 条件下具有有效的聚合能力。

化妆品中的生物转化

León 等人 (2009) 专注于 2-乙基己基 4-(N,N-二甲氨基)苯甲酸酯 (EDP) 的生物转化,EDP 通常用于防晒霜和化妆品中。该研究通过体外代谢研究鉴定了 N,N-二甲基对氨基苯甲酸 (DMP) 和 N-单甲基对氨基苯甲酸 (MMP) 等代谢物。这项研究对于了解 EDP 在化妆品应用中的生物活性和潜在吸收至关重要,正如他们的工作中所详细描述的,2-乙基己基 4-(N,N-二甲氨基)苯甲酸酯的生物转化产物的鉴定。

环境降解

Studziński 和 Gackowska (2018) 评估了 2-乙基己基 4-(二甲氨基)苯甲酸酯 (ODPABA) 在各种氧化剂影响下的降解效率。研究,在氧化剂影响下 2'-乙基己基 4-(二甲氨基)苯甲酸酯降解效率的评价,表明次氯酸钠和紫外线辐射在降解 ODPABA 方面最有效。这项研究对于了解 ODPABA 在产品中使用产生的环境影响和潜在风险具有重要意义。

抗幼虫激素活性

Furuta 等人 (2010) 合成了 4-[(6-取代 2,2-二甲基-2H-色满-7-基)甲氧基]苯甲酸乙酯,以评估其抗幼虫激素 (anti-JH) 活性。他们的研究,4-[(6-取代 2,2-二甲基-2H-色满-7-基)甲氧基]苯甲酸乙酯的合成和抗幼虫激素活性,证明了这些化合物在诱导家蚕幼虫早熟变态方面的潜力,从而为新型昆虫控制剂的开发提供了见解。

二氧化碳检测

Wang 等人 (2015) 开发了基于 1,2,5-三苯基吡咯核心的新型荧光探针,含有叔胺部分,包括 2-(二甲氨基)乙基 4-(2,5-二苯基-1H-吡咯-1-基)苯甲酸酯 (TPP-DMAE),用于检测低浓度的二氧化碳。研究,具有聚集增强发射特征的荧光探针,用于实时监测低二氧化碳水平,突出了这些化合物在开发用于选择性、实时和定量检测 CO2 的方法中的潜力,这与生物和医学应用相关。

作用机制

Target of Action

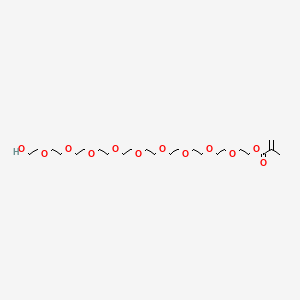

Ethyl 4-(2-(dimethylamino)ethoxy)benzoate, also known as Ethyl 4-dimethylaminobenzoate , is a chemical compound with the molecular formula C11H15NO2 . It is primarily used as a photo-initiator , which means it absorbs light and initiates a reaction that produces radicals. These radicals can then initiate polymerization reactions, making this compound useful in various industrial applications .

Mode of Action

As a photo-initiator, Ethyl 4-(2-(dimethylamino)ethoxy)benzoate absorbs light and undergoes a chemical reaction to produce radicals . These radicals can then initiate polymerization reactions. The exact nature of these reactions and the resulting changes would depend on the specific compounds and conditions involved.

Biochemical Pathways

As a photo-initiator, it likely plays a role in the polymerization reactions of certain compounds . The downstream effects of these reactions would depend on the specific compounds and conditions involved.

Pharmacokinetics

As a photo-initiator, its bioavailability would likely be influenced by factors such as light exposure and the presence of other compounds that can undergo polymerization .

Result of Action

The primary result of Ethyl 4-(2-(dimethylamino)ethoxy)benzoate’s action as a photo-initiator is the production of radicals that can initiate polymerization reactions . This can lead to the formation of polymers from monomers, which has various applications in industries such as plastics and coatings .

Action Environment

The action, efficacy, and stability of Ethyl 4-(2-(dimethylamino)ethoxy)benzoate are likely influenced by environmental factors such as light exposure and temperature . As a photo-initiator, its activity is dependent on light, and its stability could be affected by factors such as temperature and the presence of other compounds .

安全和危害

Ethyl 4-(dimethylamino)benzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s associated with risks such as skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

未来方向

While specific future directions for Ethyl 4-(2-(dimethylamino)ethoxy)benzoate are not available, it’s worth noting that similar compounds continue to be studied for their potential applications in various fields. For instance, compounds with similar structures are being explored for their uses in the preparation of sunscreens and ultrathin films of acrylates .

属性

IUPAC Name |

ethyl 4-[2-(dimethylamino)ethoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-4-16-13(15)11-5-7-12(8-6-11)17-10-9-14(2)3/h5-8H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOLGIRJSKEGEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

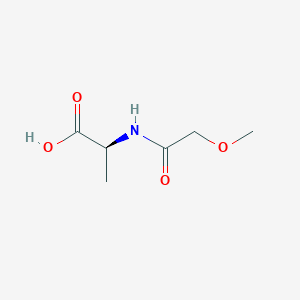

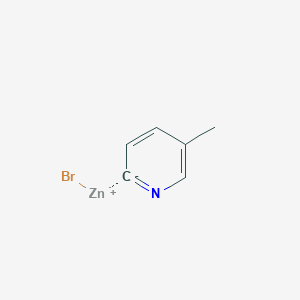

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B3119889.png)

![[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid](/img/structure/B3119913.png)

![{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol](/img/structure/B3119919.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3119941.png)

![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B3119993.png)